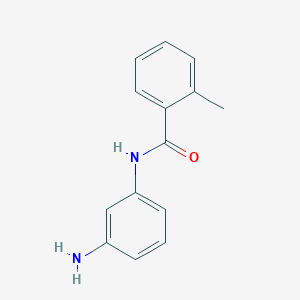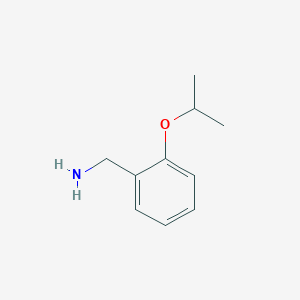
(2-Isopropoxyphenyl)methanamine
Vue d'ensemble
Description
“(2-Isopropoxyphenyl)methanamine” is a chemical compound with the empirical formula C10H15NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Isopropoxyphenyl)methanamine” can be represented by the SMILES stringCC(C)Oc1ccccc1CN . The InChI code for this compound is 1S/C10H15NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3 . Physical And Chemical Properties Analysis
“(2-Isopropoxyphenyl)methanamine” is a solid compound . It has a molecular weight of 165.23 . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Dual Serotonin/Noradrenaline Reuptake Inhibition
A study by Whitlock et al. (2008) disclosed a novel series of 1-(2-phenoxyphenyl)methanamines, which exhibit selective dual serotonin and noradrenaline reuptake pharmacology. This class of compounds, including (2-Isopropoxyphenyl)methanamine, showed promising results in terms of human in vitro metabolic stability and selectivity for the hERG channel, indicating potential use in neuropsychiatric disorders treatment (Whitlock, Blagg, & Fish, 2008).
Synthesis and Spectroscopic Characterization
Shimoga et al. (2018) successfully synthesized a compound related to (2-Isopropoxyphenyl)methanamine, specifically 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using a high yielding reaction. The compound was characterized using FT-IR, DSC, NMR, and Mass spectrometric techniques, providing insights into the structural and chemical properties of these methanamine derivatives (Shimoga, Shin, & Kim, 2018).
Quantitative Structure-Activity Relationship (QSAR) Models
A study by Mente et al. (2008) utilized QSAR models to evaluate the activities of compounds in the phenoxyphenyl-methanamine (PPMA) class, which includes (2-Isopropoxyphenyl)methanamine. The research identified intuitive QSAR relationships for biological activities, using simple parameters and substituent values, which is crucial for understanding the structure-activity relationship of these compounds (Mente, Gallaschun, Schmidt, et al., 2008).
Transfer Hydrogenation Reactions
Karabuğa et al. (2015) explored the use of (4-Phenylquinazolin-2-yl)methanamine, a related compound, in transfer hydrogenation reactions. The study demonstrated excellent conversions and high turnover frequency (TOF) values, indicating the potential application of (2-Isopropoxyphenyl)methanamine derivatives in catalytic processes (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Serotonin 5-HT1A Receptor-Biased Agonists
Sniecikowska et al. (2019) designednovel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to (2-Isopropoxyphenyl)methanamine, as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed a preference for ERK1/2 phosphorylation, demonstrating high 5-HT1A receptor affinity and significant selectivity against other receptors. This suggests their potential as promising antidepressant drug candidates (Sniecikowska, Głuch-Lutwin, Bucki, et al., 2019).
Synthesis of 2, 3-Dihydro-1H-Indene-1-Methanamines
Zhou et al. (2013) described an efficient synthetic method for 2, 3-dihydro-1H-indene-1-methanamine and its derivatives, indicating the versatility of the methanamine framework in synthesizing complex organic compounds. This methodology highlights the potential for creating a variety of substituted methanamine compounds, including those related to (2-Isopropoxyphenyl)methanamine (Zhou, Su, Gan, Wang, & Xu, 2013).
Palladium-Catalyzed Synthesis of Quinazolines
Omar et al. (2014) conducted a study on the CuI-catalyzed domino reaction involving 1-(2-halophenyl)methanamines, which are structurally similar to (2-Isopropoxyphenyl)methanamine. This research demonstrates the potential application of these compounds in synthesizing substituted quinazolines, a class of compounds with various pharmaceutical and chemical applications (Omar, Conrad, & Beifuss, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWAKPHKRZMFHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352874 | |
| Record name | (2-Isopropoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Isopropoxyphenyl)methanamine | |
CAS RN |
227199-51-1 | |
| Record name | (2-Isopropoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Isopropoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




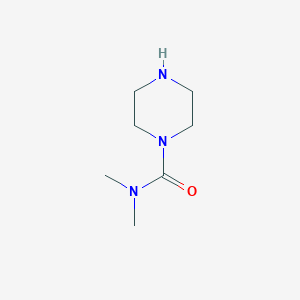
![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)



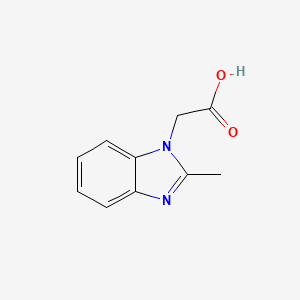
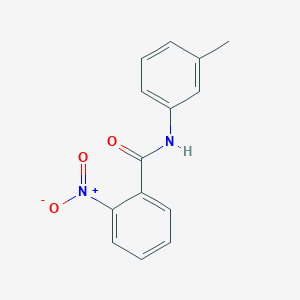
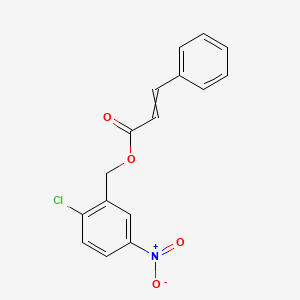
![Methyl 2-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1348904.png)
